Orantinib, also known by its development codes TSU-68 and SU6668, is an orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It belongs to the indolinone class and primarily targets key drivers of angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Fibroblast Growth Factor Receptor 1 (FGFR1). This specific combination of targets allows it to simultaneously inhibit endothelial cell proliferation, disrupt vessel maturation, and potentially overcome resistance mechanisms, making its selection critical for specific anti-angiogenic and oncological research models.
While numerous multi-kinase inhibitors targeting angiogenesis exist (e.g., Sunitinib, Sorafenib), they are not biochemically or functionally interchangeable with Orantinib. Each inhibitor possesses a distinct kinase inhibition profile, with significant variations in potency against primary targets and engagement with off-target kinases like c-Kit, RET, or Raf. These differences directly impact experimental outcomes, where the specific activity of Orantinib against the VEGFR/PDGFR/FGFR triad is required without the confounding effects of other inhibited pathways. Furthermore, practical differences in solubility and formulation requirements for in vivo studies mean that protocols and vehicle systems validated for one TKI cannot be directly applied to another, making arbitrary substitution a direct risk to experimental reproducibility and cost-effectiveness.
Orantinib exhibits exceptionally high potency against PDGFRβ, a key receptor in tumor pericyte recruitment and stromal signaling. In cell-free assays, it demonstrated an inhibition constant (Ki) for PDGFRβ of 8 nM. This is significantly more potent than its activity against other primary targets like VEGFR2 (Flk-1/KDR) and FGFR1, which have Ki values of 2.1 µM and 1.2 µM, respectively.
| Evidence Dimension | Inhibitor Constant (Ki) in Cell-Free Assay |
| Target Compound Data | PDGFRβ: 8 nM |
| Comparator Or Baseline | VEGFR2 (Flk-1/KDR): 2,100 nM; FGFR1: 1,200 nM (Internal comparison of Orantinib's primary targets) |
| Quantified Difference | 262-fold more potent against PDGFRβ than VEGFR2; 150-fold more potent than against FGFR1. |
| Conditions | Cell-free enzymatic kinase assays. |
For studies focused on disrupting tumor-stroma interactions or pericyte-dependent vessel stabilization, Orantinib's high potency against PDGFRβ offers a targeted mechanism that is distinct from more balanced or VEGFR-dominant inhibitors.
Orantinib's selectivity profile allows for targeted inhibition of specific RTK families. It effectively inhibits the stem cell factor (SCF) receptor, c-Kit, with a reported IC50 between 0.1-1 µM in human myeloid leukemia cells. In contrast, it displays negligible activity against the Epidermal Growth Factor Receptor (EGFR), showing no detectable effect on EGF-stimulated EGFR phosphorylation at concentrations up to 100 µM. This contrasts with broader-spectrum TKIs that may confound results by inhibiting EGFR signaling.
| Evidence Dimension | IC50 / Effective Concentration |
| Target Compound Data | c-Kit: 0.1 - 1 µM |
| Comparator Or Baseline | EGFR: >100 µM |
| Quantified Difference | At least 100-fold more selective for c-Kit over EGFR. |
| Conditions | Cell-based phosphorylation assays (MO7E cells for c-Kit; NIH-3T3 cells overexpressing EGFR). |
This selectivity is critical for researchers needing to inhibit VEGFR/PDGFR/c-Kit pathways without the confounding variable of EGFR blockade, ensuring clearer interpretation of results in relevant cancer models.
For laboratory use, Orantinib demonstrates high solubility in dimethyl sulfoxide (DMSO), a standard solvent for preparing stock solutions of kinase inhibitors. Published data indicates solubility of up to 100 mg/mL (322.22 mM) in DMSO, often requiring sonication to achieve full dissolution. This allows for the preparation of highly concentrated, small-volume stock solutions, simplifying serial dilutions for in vitro assays and minimizing the final concentration of DMSO in cell culture media.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | Up to 100 mg/mL (322.22 mM) |
| Comparator Or Baseline | N/A (Defines a key handling property) |
| Quantified Difference | N/A |
| Conditions | In vitro, with ultrasonic assistance. |
High DMSO solubility is a crucial procurement and handling parameter, enabling efficient and reproducible preparation of stock solutions for high-throughput screening and cell-based assays, reducing solvent-related artifacts.
Orantinib has proven effective in vivo when administered orally, a key logistical advantage for long-term animal studies. In a xenograft model using HT29 human colon carcinoma, oral administration of Orantinib at 200 mg/kg twice daily for 16 days resulted in significant inhibition of tumor growth. This demonstrates that the compound is sufficiently bioavailable to achieve therapeutic concentrations and exert a durable anti-tumor effect through its intended anti-angiogenic mechanism in a standard preclinical model.
| Evidence Dimension | Tumor Growth Inhibition |
| Target Compound Data | Significant tumor growth inhibition observed. |
| Comparator Or Baseline | Vehicle control (implicit in study design). |
| Quantified Difference | Statistically significant reduction in tumor growth and liver metastasis formation. |
| Conditions | Oral administration (200 mg/kg, b.i.d.) in athymic mice with HT29 human colon carcinoma xenografts. |
Evidence of oral efficacy simplifies experimental design and reduces animal stress compared to compounds requiring parenteral injection, making it a more practical and cost-effective choice for long-duration tumor growth studies.
Due to its exceptional potency against PDGFRβ (Ki = 8 nM), Orantinib is the right choice for models where the primary research question involves disrupting pericyte coverage of tumor vasculature or inhibiting signaling from cancer-associated fibroblasts (CAFs) in the tumor microenvironment.
In cancer models where EGFR signaling is a key biological variable, Orantinib provides a tool to inhibit VEGFR/PDGFR-driven angiogenesis without the confounding effects of EGFR blockade. Its >100-fold selectivity against EGFR makes it a more precise tool than less selective TKIs for isolating the effects of angiogenesis inhibition.
For preclinical efficacy studies, particularly those involving colon or other solid tumor xenografts, Orantinib's demonstrated oral bioavailability and anti-tumor activity at established dosing regimens (e.g., 200 mg/kg) make it a practical and validated option, reducing the technical burden associated with other administration routes.
The high solubility of Orantinib in DMSO (up to 100 mg/mL) facilitates the creation of concentrated master stock solutions essential for HTS platforms and complex in vitro dose-response experiments, ensuring accurate and reproducible compound delivery while minimizing solvent volumes.